3-Benzylphenylhydrazine
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Overview
Description
3-Benzylphenylhydrazine is an organic compound with the molecular formula C13H14N2. It is a derivative of phenylhydrazine, where a benzyl group is attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylphenylhydrazine typically involves the reaction of benzyl chloride with phenylhydrazine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the hydrazine group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylphenylhydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzylphenylhydrazines depending on the electrophile used.
Scientific Research Applications
3-Benzylphenylhydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes and pigments due to its ability to form stable azo compounds
Mechanism of Action
The mechanism of action of 3-Benzylphenylhydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the study of enzyme kinetics and the development of enzyme inhibitors .
Comparison with Similar Compounds
Phenylhydrazine: The parent compound, lacking the benzyl group.
Benzylhydrazine: Similar structure but without the phenyl ring.
3-Methylphenylhydrazine: A methyl group instead of a benzyl group.
Uniqueness: 3-Benzylphenylhydrazine is unique due to the presence of both benzyl and phenyl groups, which can influence its reactivity and interaction with biological targets. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .
Properties
CAS No. |
734505-16-9 |
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Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(3-benzylphenyl)hydrazine |
InChI |
InChI=1S/C13H14N2/c14-15-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10,15H,9,14H2 |
InChI Key |
MQIIVMZUMXCMCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)NN |
Origin of Product |
United States |
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